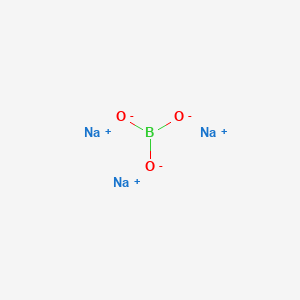
1,3-Bis(4-methoxyphenyl)thiourea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiourea derivatives, including 1,3-Bis(4-methoxyphenyl)thiourea, involves reactions that yield a variety of heterocycles. These syntheses utilize cyclocondensation with bifunctional heteronucleophiles, leading to efficient regiospecific production of compounds with masked or unmasked aldehyde functionality. For instance, the reaction of similar precursors with methylene iodide under certain conditions can yield aldehydes in good yields, demonstrating the versatility of thiourea derivatives in synthesis processes (Mahata et al., 2003).
Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic methods. Computational quantum chemical studies, including DFT with B3LYP exchange-correlation functional and basis sets, have elucidated its structure, revealing a syn-anti-configuration around the sulfur atom and providing insights into its stabilization energy, chemical potential, and hardness (Mushtaque et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives engage in a wide range of chemical reactions, contributing to their diverse applications. For example, they can undergo cycloaromatization and cyclocondensation reactions, yielding heterocyclic compounds with significant yields. These reactions underscore the reactivity and functional versatility of thiourea derivatives in organic synthesis (Fazio et al., 1999).
Wissenschaftliche Forschungsanwendungen
Oxidizing Agent : A study found that bis(p-methoxyphenyl) telluroxide, a related compound, is a mild and highly selective oxidising agent, especially for thiocarbonyl groups and thiols. This suggests potential uses in organic synthesis and reactions involving sulfur compounds (Barton, Ley, & Meerholz, 1979).
Molecular Docking and DNA Binding : Another study synthesized a compound related to 1,3-Bis(4-methoxyphenyl)thiourea and explored its structure and properties. The study included molecular docking with DNA, highlighting its potential in understanding drug-DNA interactions and drug design (Mushtaque et al., 2016).
Synthesis of Biotin Thioacid : The compound bis(4-methoxyphenyl)methanethiol, related to this compound, was used in the synthesis of biotin thioacid, indicating its utility in synthesizing biologically relevant molecules (Chou, Hsu, & Lo, 2014).
Bacteriostatic Activities : A study on bis(thiourea) derivatives, which are structurally similar to this compound, revealed their bacteriostatic activities against Gram-negative bacteria. This suggests potential applications in antibacterial treatments and microbiology (Abd Halim & Ngaini, 2016).
Hydrogen Bonding and Deprotonation Equilibria : A study on N-methoxyethyl-N'-(4-nitrophenyl)thiourea, a compound related to this compound, detailed its hydrogen bonding and deprotonation equilibria. This research could be relevant to understanding chemical interactions and stability in various compounds (Pérez-Casas & Yatsimirsky, 2008).
Hole-Transporting Material for Solar Cells : A study developed electron-rich molecules containing thiophene cores and arylamine side groups, related to this compound. These molecules were used as hole-transporting materials in perovskite solar cells, indicating potential applications in renewable energy technologies (Li et al., 2014).
Corrosion Control : The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally similar to this compound, has been investigated for its role in inhibiting corrosion of mild steel in hydrochloric acid medium. This suggests its utility in materials science and corrosion prevention (Bentiss et al., 2009).
Additive in Gel Polymer Electrolytes for Solar Cells : A study on synthesized thiourea derivatives as additives in gel polymer electrolytes for dye-sensitized solar cells suggests potential applications in enhancing solar cell efficiency (Karthika et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-bis(4-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-18-13-7-3-11(4-8-13)16-15(20)17-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRJEERVXALLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153683 | |
| Record name | Urea, 1,3-bis(p-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227-45-8 | |
| Record name | N,N′-Bis(4-methoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1,3-bis(p-methoxyphenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1227-45-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1,3-bis(p-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(4-methoxyphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary structural characteristic revealed by the crystal structure analysis of 1,3-Bis(4-methoxyphenyl)thiourea?
A1: The crystal structure analysis of this compound reveals that the C=S group within the molecule lies on a mirror plane. [] This suggests that the molecule possesses internal symmetry. Additionally, the crystal packing is stabilized by intermolecular N-H···S hydrogen bonds, indicating that these interactions play a significant role in the solid-state arrangement of the molecules. [] You can find the complete crystallographic data in the original research article: [] this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)